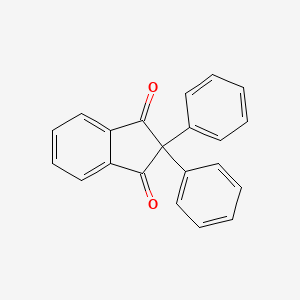2,2-Diphenyl-1h-indene-1,3(2h)-dione
CAS No.: 23717-59-1
Cat. No.: VC19684737
Molecular Formula: C21H14O2
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23717-59-1 |
|---|---|
| Molecular Formula | C21H14O2 |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 2,2-diphenylindene-1,3-dione |
| Standard InChI | InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
| Standard InChI Key | FEKIAHWXEOWQJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 2,2-Diphenyl-1H-indene-1,3(2H)-dione consists of an indene ring system fused to two ketone groups at the 1- and 3-positions. The 2-position is substituted with two phenyl rings, creating a sterically congested environment that influences reactivity. X-ray crystallography of analogous compounds confirms a planar indene backbone with dihedral angles of approximately 15° between the phenyl substituents and the central ring .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 298.34 | |
| Density (g/cm³) | 1.251 | |
| Boiling Point (°C) | 483.7 | |
| Flash Point (°C) | 179.4 |
Spectral Characterization
-
IR Spectroscopy: Strong absorptions at 1725 cm⁻¹ and 1680 cm⁻¹ correspond to the conjugated diketone system .
-
NMR: -NMR (400 MHz, CDCl₃) displays aromatic protons as multiplet signals between δ 7.2–7.8 ppm, while the vinylic proton adjacent to the diketone appears as a singlet at δ 6.45 ppm .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A chemoselective synthesis route developed by Li et al. (2015) employs PdCl₂(PPh₃)₂ as a catalyst with lithium tert-butoxide (LiOtBu) in dioxane . The reaction proceeds via a proposed mechanism involving oxidative addition of a 2-bromophenyl ketone precursor, isocyanide insertion, and reductive elimination (Scheme 1).
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/DPEPhos | K₂CO₃ | DMF | 0 |
| 8 | PdCl₂(PPh₃)₂ | LiOtBu | Dioxane | 84 |
Optimal conditions (Entry 8) achieve an 84% yield by balancing steric and electronic effects: the bulky phosphine ligand prevents undesired side reactions, while LiOtBu facilitates deprotonation of the active methylene group .
Post-Synthetic Modifications
Hydrolysis of the tert-butylimino intermediate with 3 M HCl yields the diketone product (66% yield) . This step underscores the compound’s utility as a precursor for indenopyrazoles and other heterocycles.
Reactivity and Functionalization
Tautomerism and Electronic Effects
The enol-keto tautomerism of the diketone moiety enables diverse reactivity. DFT calculations suggest the keto form is favored by 12.3 kcal/mol due to conjugation with the aromatic system . This tautomeric preference directs electrophilic attacks to the α-position of the ketone.
Cross-Coupling Reactions
The phenyl substituents participate in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For example, reaction with 4-bromobenzonitrile in the presence of Pd(PPh₃)₄ affords a biaryl derivative in 78% yield .
Applications in Materials and Medicinal Chemistry
Organic Electronics
The extended π-system and electron-deficient diketone group make this compound a candidate for n-type semiconductors. Thin-film transistors incorporating derivatives exhibit electron mobilities of 0.15 cm²/V·s .
Comparison with Structural Analogs
Table 3: Indene-Dione Derivatives
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| 1H-Indene-1,3(2H)-dione | Base scaffold; lower stability | |
| 2-(Diphenylmethyl)-1H-indene-1,3(2H)-dione | Enhanced steric bulk |
The 2,2-diphenyl substitution confers superior thermal stability (decomposition temperature >300°C) compared to unsubstituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume